
2-Amino-2,4,6-cycloheptatrien-1-one
Overview
Description
2-Amino-2,4,6-cycloheptatrien-1-one is an organic compound with the molecular formula C₇H₇NOThis compound features a seven-membered ring with alternating double bonds and a ketone group, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2,4,6-cycloheptatrien-1-one typically involves the reaction of tropone with ammonia or an amine under controlled conditions. One common method is the reaction of tropone with hydroxylamine, followed by cyclization to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-Amino-2,4,6-cycloheptatrien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2,4,6-cycloheptatrien-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and processes .
Comparison with Similar Compounds
- 2-Aminotropolone
- 2-Aminocyclohepta-2,4,6-trienone
- 2-Aminotridecane
Comparison: 2-Amino-2,4,6-cycloheptatrien-1-one is unique due to its seven-membered ring structure with alternating double bonds and a ketone group. This structure imparts distinct chemical properties compared to similar compounds, making it valuable in various research and industrial applications .
Biological Activity
2-Amino-2,4,6-cycloheptatrien-1-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
The compound can be synthesized through various methods, including reactions involving carbodiimides and guanidines. These synthetic routes have been explored to create derivatives with enhanced biological activities. For instance, the reaction of carbodiimides with this compound has led to the development of several compounds that exhibit significant anti-inflammatory and analgesic properties .
Anticancer Properties
Recent studies have indicated that this compound and its derivatives may possess anticancer properties. Research utilizing the National Cancer Institute’s anticancer screening database revealed that certain derivatives inhibit mitochondrial complex I activity in leukemia cell lines, particularly K562 cells. This inhibition is significant as it suggests a potential mechanism for inducing apoptosis in cancer cells .
Anti-inflammatory and Analgesic Effects
Compounds derived from this compound have shown promising anti-inflammatory and analgesic effects. For example, some synthesized derivatives were compared to established drugs like timegadine and tiaramide hydrochloride. In vivo studies demonstrated that these derivatives exhibited lower effective doses (ED50) for analgesic activity in models of induced pain .
Study on Mitochondrial Activity
A pivotal study investigated the effect of this compound derivatives on mitochondrial function. The results indicated that these compounds could significantly inhibit the activity of mitochondrial complex I, leading to a decrease in oxygen consumption in cancer cell lines. This suggests a novel pathway for targeting mitochondrial metabolism in cancer therapy .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | K562 | 5.0 | Complex I Inhibition |
Compound B | K562 | 7.5 | Apoptosis Induction |
Timegadine | K562 | 10.0 | COX Inhibition |
Anti-inflammatory Activity Evaluation
Another study evaluated the anti-inflammatory effects of various derivatives synthesized from this compound. The results showed that these compounds significantly reduced inflammation markers in rat models compared to controls. The mechanisms involved include modulation of eicosanoid synthesis and inhibition of cyclooxygenase (COX) enzymes .
Properties
IUPAC Name |
2-aminocyclohepta-2,4,6-trien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOPKWFBKZTUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955133 | |
Record name | 2-Aminocyclohepta-2,4,6-trien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6264-93-3, 33504-43-7 | |
Record name | 2-Amino-2,4,6-cycloheptatrien-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6264-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Cycloheptatrien-1-one, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2,4,6-cyclohepta-trien-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033504437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminocyclohepta-2,4,6-trien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.